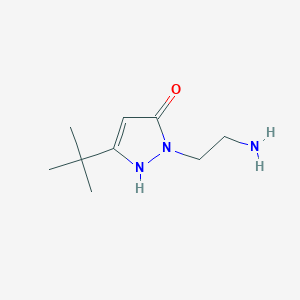

1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-ol

Descripción

1-(2-Aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-ol (CAS: 2090577-87-8) is a pyrazole-based compound featuring three distinct substituents:

- A tert-butyl group at position 3, contributing steric bulk and hydrophobicity.

- A hydroxyl group at position 5, enabling hydrogen bonding and acidity.

This structural combination suggests applications in medicinal chemistry, particularly in targeting proteins via hydrogen bonding (hydroxyl and amino groups) and hydrophobic interactions (tert-butyl).

Propiedades

IUPAC Name |

2-(2-aminoethyl)-5-tert-butyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-9(2,3)7-6-8(13)12(11-7)5-4-10/h6,11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAACATJBWPRIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring an aminoethyl group and a tert-butyl substituent, contributes to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Aminoethyl Group : Enhances the compound's ability to form hydrogen bonds with biological targets.

- Tert-Butyl Group : Provides steric hindrance, potentially influencing binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The aminoethyl group can engage in hydrogen bonding and electrostatic interactions, while the pyrazole ring may participate in π-π stacking interactions. These interactions can modulate the activity of various biological molecules, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways. For instance, flow cytometry analyses have indicated that treatment with this compound results in increased levels of cleaved caspase-3, a marker of apoptosis .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro testing on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers. The study utilized MCF-7 and MDA-MB-231 cell lines, showing that the compound could effectively reduce cell viability at micromolar concentrations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Key Structural Differences Among Pyrazole Derivatives

Physicochemical Properties

- Solubility: The aminoethyl and hydroxyl groups in the target compound enhance water solubility compared to analogs like 3-(tert-butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, which has a hydrophobic dichlorophenyl group .

- Acidity: The hydroxyl group at position 5 increases acidity (pKa ~8–10) relative to amine-substituted derivatives (e.g., 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, pKa ~10–12) .

- Melting Points: Compounds with aromatic substituents (e.g., 3-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol, mp 204°C) exhibit higher melting points due to rigid structures, whereas the target compound’s flexible aminoethyl group may lower crystallinity .

Stability and Reactivity

- Oxidation Sensitivity : The hydroxyl group at position 5 may render the target compound prone to oxidation compared to amine-substituted analogs.

- Steric Effects : The tert-butyl group hinders electrophilic substitution at position 3, a feature shared with 3-(tert-butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine .

Métodos De Preparación

Three-Step Synthesis from N-Boc-β-alanine

One of the most straightforward and well-documented methods involves a three-step synthesis starting from N-Boc-β-alanine. This method was elaborated in a study focusing on pyrazole derivatives related to histamine analogues.

Step 1: Preparation of β-keto ester

N-Boc-β-alanine (compound 7) undergoes a Masamune-Claisen type condensation to form a β-keto ester intermediate (compound 8). This step is critical to introduce the keto functionality necessary for subsequent cyclization.Step 2: Cyclization with hydrazine derivatives

The β-keto ester 8 is refluxed with hydrazine derivatives (9a–g) in methanol. This reaction yields 1’-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates (10a–e) and tert-butyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamates (11f,g) in moderate to good yields (48–83%). The tert-butyl group is introduced at the 3-position of the pyrazole ring during this cyclization.Step 3: Acidolytic deprotection

The tert-butyl carbamate protecting group is removed by treatment with HCl in ethyl acetate, furnishing the target compound 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-ol (6b, 6c) in high yields (78–84%).

- The method allows for the introduction of diverse N-substituents via hydrazine derivatives.

- The use of Boc-protection ensures selective functional group transformations.

- The overall yields are satisfactory for synthetic organic chemistry standards.

Alternative Route via Dialkyl Acetone-1,3-dicarboxylate Cyclization

A second synthetic approach involves the cyclization of dialkyl acetone-1,3-dicarboxylate with monosubstituted hydrazines, followed by multi-step transformations.

- Cyclization of dialkyl acetone-1,3-dicarboxylate (compound 21) with hydrazines (9) produces alkyl pyrazolone-3-acetates (22).

- These intermediates undergo further three-step transformations to yield N,N-dialkyl analogues of the pyrazol-5-ol derivatives (compounds 15 and 26).

- This route is particularly useful for synthesizing dialkyl-substituted analogues but can be adapted for tert-butyl substitution at the 3-position.

Data Table: Summary of Key Preparation Steps and Yields

| Step | Starting Material / Intermediate | Reagents / Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-Boc-β-alanine (7) | Masamune-Claisen condensation | β-keto ester (8) | Not specified | Key intermediate for pyrazole formation |

| 2 | β-keto ester (8) + hydrazine derivatives (9a–g) | Reflux in methanol | tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates (10a–e) | 48–83 | Cyclization step introducing tert-butyl group |

| 3 | Carbamates (10b, 10c) | HCl in EtOAc | This compound (6b, 6c) | 78–84 | Acidolytic deprotection to free amine |

Research Findings and Notes

- The tert-butyl group at the 3-position of the pyrazole ring is introduced during the cyclization step with hydrazine derivatives, which determines the substitution pattern and biological properties of the final compound.

- The acidolytic deprotection step is crucial for obtaining the free aminoethyl side chain, which is important for potential biological activity.

- The synthetic methods allow for the preparation of various analogues by modifying the hydrazine derivatives, enabling structure-activity relationship studies.

- Spectroscopic data (IR, ^1H NMR) confirm the structure of intermediates and final products, with characteristic signals for tert-butyl groups, pyrazole protons, and aminoethyl chains.

Q & A

Q. How to investigate the compound’s potential as a ligand in coordination chemistry?

- Methodology : Conduct titration experiments with metal salts (e.g., Cu, Zn) using UV-Vis or fluorescence spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. Single-crystal X-ray diffraction of metal complexes can reveal binding modes (e.g., N,N-bidentate vs. O,N-chelation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.